Thermodynamic stability of 4-Oxoundecanoic acid methyl ester
Thermodynamic stability of 4-Oxoundecanoic acid methyl ester
Topic: Thermodynamic Stability of 4-Oxoundecanoic Acid Methyl Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-oxoundecanoate (also known as 4-oxoundecanoic acid methyl ester) is a critical intermediate in the synthesis of complex lipids, particularly ionizable cationic lipids used in Lipid Nanoparticle (LNP) formulations for mRNA delivery. Its structural integrity is paramount for the purity of downstream pharmaceutical ingredients.
While generally stable under ambient conditions, this compound possesses a specific thermodynamic vulnerability: the
Molecular Architecture & Physicochemical Baseline
To understand the stability profile, we must first establish the thermodynamic baseline of the molecule. In the absence of specific experimental values in public registries for this custom intermediate, the following properties are derived from group contribution methods (Joback/Stein) and homologous series extrapolation (e.g., methyl levulinate).
Structural Analysis
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IUPAC Name: Methyl 4-oxoundecanoate
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Molecular Formula:
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Molecular Weight: 214.30 g/mol
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SMILES: CCCCCCCC(=O)CCC(=O)OC
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Key Functional Groups:
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Methyl Ester: Susceptible to hydrolysis (acid/base catalyzed).
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Ketone (C4 position): Susceptible to nucleophilic attack; enables enolization.
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Alkyl Chain (C5-C11): Hydrophobic tail; contributes to van der Waals forces and lipid solubility.
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Estimated Thermodynamic Properties
| Property | Estimated Value | Method/Rationale |
| Boiling Point ( | 285°C - 295°C | Extrapolated from Methyl Levulinate ( |
| Melting Point ( | 15°C - 25°C | Likely a low-melting solid or viscous liquid at RT due to chain flexibility. |
| LogP | 3.2 - 3.6 | Calculated (ClogP); indicates high lipophilicity. |
| Enthalpy of Vaporization ( | ~65 kJ/mol | Estimated via Trouton’s Rule for polar non-H-bonding liquids. |
| Flash Point | >110°C | Predicted; classifies as a low-flammability risk under normal handling. |
Expert Insight: The high boiling point suggests excellent thermal stability regarding volatility. However, this thermal window is deceptive; chemical degradation (cyclization) often occurs well below the boiling point.
Thermodynamic Stability Profile
The thermodynamic stability of methyl 4-oxoundecanoate is governed by three primary vectors: Hydrolytic Stability, Cyclization Potential, and Oxidative Susceptibility.
The "Achilles Heel": Intramolecular Cyclization
The most critical stability risk is the transformation of the linear
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Mechanism: Under acidic conditions or elevated temperatures, the ketone oxygen at C4 can be protonated, or the enol form can attack the ester carbonyl (C1). This intramolecular nucleophilic substitution releases methanol and forms 5-heptyl-dihydro-furan-2-one .
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Thermodynamics: The formation of a 5-membered lactone ring is entropically favored (low loss of degrees of freedom) and enthalpically stable.
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Risk Factor: High. This is an equilibrium process that is driven to completion if methanol is removed (e.g., during vacuum drying or distillation).
Hydrolytic Stability (Ester Bond)
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Neutral pH: The methyl ester is relatively stable due to the hydrophobicity of the undecyl chain, which limits water access to the carbonyl carbon.
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Acid/Base pH: Susceptible to standard hydrolysis.
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Acidic: Reversible; leads to 4-oxoundecanoic acid (which can then lactonize).
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Basic: Irreversible (Saponification); leads to 4-oxoundecanoate salt + methanol.
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Oxidative Stability
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Auto-oxidation: The alkyl chain contains secondary carbons susceptible to radical abstraction, but the risk is significantly lower than in unsaturated lipids (e.g., linoleic derivatives).
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Baeyer-Villiger Oxidation: In the presence of peracids (impurities in solvents), the C4 ketone can insert oxygen to form an ester, breaking the carbon chain. This is a rare but catastrophic failure mode in impure reaction mixtures.
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways of hydrolysis and the thermodynamically favored cyclization.
Figure 1: Degradation pathways of Methyl 4-oxoundecanoate. Note the red pathway indicating the thermodynamically favored formation of the lactone impurity.
Experimental Protocols for Stability Assessment
To validate the stability of this intermediate in a drug development context, a "check-box" approach is insufficient. The following protocols use a Design of Experiments (DoE) mindset to map the stability space.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine the intrinsic stability limits and identify degradation products.
Reagents:
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0.1 N HCl
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0.1 N NaOH
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3%
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HPLC-grade Acetonitrile/Water
Workflow:
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Preparation: Dissolve Methyl 4-oxoundecanoate in Acetonitrile to 1 mg/mL.
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Acid Stress: Mix 1:1 with 0.1 N HCl. Incubate at 60°C for 4 hours.
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Target: Detect Lactone formation (check for new peak with longer retention time or specific MS fragment).
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Base Stress: Mix 1:1 with 0.1 N NaOH. Incubate at RT for 4 hours.
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Target: Detect Hydrolysis (Acid form).
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Oxidative Stress: Mix 1:1 with 3%
. Incubate at RT for 24 hours. -
Analysis: Analyze via LC-MS/MS.
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Column: C18 Reverse Phase (e.g., Waters BEH C18).
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Gradient: 50-100% B (Acetonitrile) over 10 min.
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Protocol B: Arrhenius Kinetics (Thermal Stability)
Objective: Predict shelf-life at storage temperature (e.g., -20°C or 4°C).
Workflow:
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Aliquot: Prepare 20 sealed glass vials of neat compound (inert atmosphere,
). -
Incubation: Place 5 vials each at 40°C, 50°C, 60°C, and 70°C.
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Sampling: Pull one vial from each temp at T=0, 1, 3, 7, and 14 days.
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Quantification: Assay purity via GC-FID (more precise for volatile esters than LC).
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Calculation:
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Plot
vs (Kelvin).[1] -
Calculate Activation Energy (
) using . -
Extrapolate
to 25°C or 4°C to estimate (time to 90% potency).
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Visualization: Stability Testing Workflow
Figure 2: Workflow for assessing the thermodynamic stability of Methyl 4-oxoundecanoate.
Implications for Drug Development
For researchers utilizing methyl 4-oxoundecanoate in LNP synthesis:
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Storage: Store at -20°C under Argon. The primary threat is moisture (hydrolysis) followed by acid-catalyzed cyclization.
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Synthesis: When using this intermediate, avoid strong acidic workups or high-temperature distillations (>150°C) without buffering, as this will drive the formation of the lactone impurity.
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Quality Control: Implement a specific GC or HPLC limit test for 5-heptyl-dihydro-furan-2-one . Standard purity assays may miss this if the lactone co-elutes with the ester or is not specifically targeted.
References
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Preparation of Fatty Acid Methyl Esters (FAMEs). National Institutes of Health (NIH) / PMC. [Link]
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Form
-Keto Esters from -Keto Esters. Organic Syntheses. [Link] -
Kinetic Investigation of Hydrolysis of Keto Esters. Asian Journal of Chemistry. [Link]
- Modified Amine Lipids (Patent US20220119341A1).
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Thermal Decomposition of Esters. Journal of Physical Chemistry. [Link][2]
